Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-3-hydroxy-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBAIGKHCYOLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-fluoro-3-methoxy-5-methoxybenzaldehyde.
Reduction: 4-fluoro-3-hydroxy-5-methoxybenzyl alcohol.
Substitution: 4-methoxy-3-hydroxy-5-methoxybenzoate derivatives.
Scientific Research Applications
Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups on the benzene ring can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Agrochemical and Pharmaceutical Catalogs
Key structurally related compounds are listed in Table 1 , derived from product catalogs and synthesis studies . These analogs highlight variations in substituent type, position, and functional groups, which directly impact physicochemical properties and applications.
Table 1: Structural and Functional Comparison of Methyl 4-Fluoro-3-Hydroxy-5-Methoxybenzoate with Analogues
Key Comparative Observations
Substituent Effects on Reactivity and Solubility: The hydroxyl group at position 3 in the target compound increases polarity and acidity compared to benzyloxy-protected analogs (e.g., Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate). Fluorine at position 4 introduces electronegativity, which may stabilize the aromatic ring via electron-withdrawing effects, contrasting with bulkier halogens (e.g., bromo or iodo) in analogs. Fluorine’s small size also minimizes steric hindrance, favoring interactions in biological systems .
Applications in Synthesis :
- Benzyloxy- and halogen-substituted analogs (e.g., Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate) are intermediates in agrochemicals, such as sulfonylurea herbicides . The target compound’s hydroxyl group could make it a versatile intermediate for deprotection or further functionalization in drug synthesis.
Biological Activity
Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate is a benzoate ester characterized by the presence of a fluorine atom, hydroxyl group, and methoxy group on the benzene ring. This compound is gaining attention for its potential biological activities, particularly in pharmaceutical applications targeting bacterial infections and inflammation.
- Molecular Formula : C8H7FO3
- Molecular Weight : 170.139 g/mol
- CAS Number : 214822-96-5
- InChI Key : CUGWNEOTLGLGDG-UHFFFAOYSA-N
Structural Features
The unique arrangement of functional groups enhances the compound's reactivity and biological activity. The methoxy group (-OCH₃) and hydroxyl group (-OH) facilitate hydrogen bonding, which may influence interactions with biological targets.
Antimicrobial Properties
Recent studies suggest that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in human immune cells. This suggests potential applications in treating inflammatory diseases.
Cytoprotective Activity
This compound has been investigated for its cytoprotective properties against oxidative stress. Research indicates that it can mitigate damage caused by reactive oxygen species (ROS), particularly in endothelial cells. This cytoprotection may be attributed to its ability to enhance antioxidant defenses or modulate signaling pathways involved in cell survival.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and P. aeruginosa; disrupts cell wall synthesis |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines in immune cells |
| Cytoprotective Activity | Reduces oxidative stress in endothelial cells |
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development.
- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory cell infiltration compared to controls, highlighting its therapeutic potential for inflammatory disorders.
- Oxidative Stress Protection : Research on human umbilical vein endothelial cells exposed to H₂O₂ demonstrated that treatment with the compound significantly improved cell viability and reduced markers of oxidative damage, supporting its use in vascular health applications.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:
- Esterification : Methylation of the carboxylic acid group under basic conditions (e.g., methanol/H2</SO4).
- Fluorination : Selective introduction of fluorine at the 4-position using electrophilic fluorinating agents (e.g., Selectfluor™) .
- Protecting Groups : Temporary protection of the 3-hydroxy group (e.g., acetyl or trimethylsilyl) to prevent side reactions during methoxylation at the 5-position .
- Optimization Variables : Catalyst choice (e.g., palladium for cross-coupling), solvent polarity, and temperature gradients to enhance regioselectivity.
- Yield Improvement : Monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reagents.
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- <sup>1</sup>H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm), and hydroxy (δ ~5.5 ppm, broad). Fluorine coupling may split signals .
- <sup>13</sup>C NMR: Confirm ester carbonyl (δ ~165–170 ppm) and fluorine-substituted carbons (δ ~150–160 ppm).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]<sup>+</sup> at m/z 216.04) and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural assignment, use SHELXL for refinement .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
- Methodological Answer : Discrepancies may arise from:
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
- Impurities : Trace solvents or byproducts (e.g., unreacted starting materials) can skew NMR/GC-MS results. Use column chromatography or recrystallization for purification .
- Dynamic Exchange : Hydroxy proton signals may broaden or disappear due to hydrogen bonding; use D2O exchange experiments .
Q. What computational strategies predict the regioselectivity of this compound in nucleophilic aromatic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to compare activation energies for substitution at the 4-fluoro vs. 3-hydroxy positions. Software: Gaussian or ORCA .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (fluorine’s −I effect) to predict nucleophilic attack sites.
- MD Simulations : Assess solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .
Q. How does the steric and electronic interplay between substituents influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer :
- Steric Effects : The 5-methoxy group may hinder access to the 4-fluoro position, favoring reactions at the 3-hydroxy site.
- Electronic Effects : Fluorine’s electron-withdrawing nature activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks.
- Case Study : In Suzuki-Miyaura coupling, the 4-fluoro group directs palladium catalysts to the ortho position, enabling C–C bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
